Lipophilicity (XLogP3-AA) Differentiation Relative to Non-Methylated Quinoline Analog
The target compound, 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid, demonstrates a computed lipophilicity (XLogP3-AA) of 4.4, which is quantitatively distinct from the non-methylated comparator, 2-(3-bromophenyl)quinoline-4-carboxylic acid (CAS 298230-83-8), which has an XLogP3-AA of 4.1 [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | 2-(3-Bromophenyl)quinoline-4-carboxylic acid (CAS 298230-83-8): XLogP3-AA = 4.1 |
| Quantified Difference | Δ XLogP3-AA = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
This quantitative difference in lipophilicity can influence membrane permeability and non-specific binding in biological assays, meaning the target compound may behave distinctly from its non-methylated analog in cellular or in vivo models.
- [1] PubChem. (2025). Compound Summary for CID 843000: 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid. National Center for Biotechnology Information. View Source
